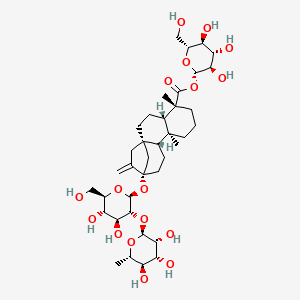
Potassium ((cyclopropylamino)methyl)trifluoroborate
Vue d'ensemble
Description
Potassium ((cyclopropylamino)methyl)trifluoroborate is a chemical compound used for pharmaceutical testing . It is a type of organotrifluoroborate, a class of compounds that have been incorporated into a number of diverse applications .
Synthesis Analysis
Potassium trifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, can be synthesized by hydroboration or C-B coupling reactions . They are also known to be moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium ((cyclopropylamino)methyl)trifluoroborate is a solid substance . It has a melting point of 348-350 °C . It should be stored in an inert atmosphere, under -20°C .Applications De Recherche Scientifique
5. Application in the Synthesis of Aliphatic Potassium Acyltrifluoroborates
- Methods of Application : Organolithium and organomagnesium reagents were readily transmetalated onto Cu (I) and coupled with a KAT-forming reagent. The protocol is suitable for primary, secondary, and tertiary alkyl .
- Results or Outcomes : The implementation of this concept has been successful for the synthesis of various organic compounds using a one-pot strategy .
6. Application in the Synthesis of Alkoxymethyltrifluoroborates
- Methods of Application : These substrates were prepared via substitution reactions using nucleophilic alkoxides with bromomethyltrifluoroborate as an electrophile .
- Results or Outcomes : The use of potassium alkoxymethyltrifluoroborates represents a more practical and convenient method of installing this moiety into organic molecules .
Safety And Hazards
This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Potassium organotrifluoroborates, including Potassium ((cyclopropylamino)methyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Their easy preparation and stability to air and moisture make them promising reagents for future research and applications .
Propriétés
IUPAC Name |
potassium;(cyclopropylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSKABFAUAQASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium ((cyclopropylamino)methyl)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)




![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)



![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)



